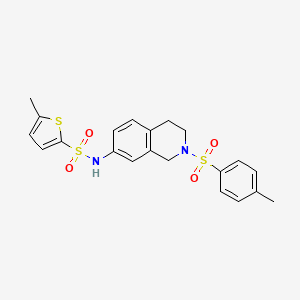

5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S3/c1-15-3-8-20(9-4-15)30(26,27)23-12-11-17-6-7-19(13-18(17)14-23)22-29(24,25)21-10-5-16(2)28-21/h3-10,13,22H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJNIODJGIAPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then reacted with tosyl chloride in the presence of a base to introduce the tosyl group.

Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Coupling of the thiophene and tetrahydroisoquinoline moieties: The final step involves coupling the thiophene ring with the tosylated tetrahydroisoquinoline intermediate using a suitable coupling reagent, such as a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to substitute the tosyl group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide. It has shown efficacy against various cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays revealed that this compound exhibited cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 5 to 15 µM. The structure–activity relationship (SAR) studies indicated that modifications to the sulfonamide group significantly influenced its potency against these cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Case Study : A study assessed the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results showed minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics such as penicillin .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for development as:

- Anticancer Agents : Targeting specific cancer types with high selectivity.

- Antibacterial Compounds : Particularly useful in treating infections caused by resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Core Scaffold Variation: The target compound and the chloro-ethylsulfonyl analog (CAS 955252-33-2) share a tetrahydroisoquinoline core, whereas BG13465 (CAS 922005-97-8) features a tetrahydroquinoline scaffold.

Substituent Effects: Tosyl vs. Ethylsulfonyl: The tosyl group in the target compound is bulkier and more lipophilic than the ethylsulfonyl group in CAS 955252-33-2. This may enhance membrane permeability but reduce aqueous solubility. Methyl vs. Chloro: The methyl group on the thiophene (target) is electron-donating, while the chloro substituent (CAS 955252-33-2) is electron-withdrawing, influencing electronic distribution and reactivity . Oxo vs.

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (437.53 g/mol vs. 322.40–421.00 g/mol) reflects its structural complexity, which may impact pharmacokinetic properties like absorption and metabolism.

Implications of Structural Differences

- Solubility : Ethylsulfonyl (CAS 955252-33-2) and oxo (BG13465) groups may improve aqueous solubility relative to the hydrophobic tosyl moiety.

- Binding Affinity: The tetrahydroisoquinoline core’s planar structure (target and CAS 955252-33-2) could favor interactions with flat binding pockets, whereas BG13465’s tetrahydroquinoline might adopt a distinct conformation .

Research Findings and Methodological Context

While experimental data for the target compound are unavailable, structural analogs highlight trends:

- SHELX Software : Programs like SHELXL () are widely used for crystallographic refinement, suggesting that structural studies of these compounds would employ similar tools for accuracy .

- ORTEP Visualization : ORTEP-3 () could generate comparative molecular diagrams to illustrate steric and electronic differences between analogs .

Biological Activity

5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, a compound with the CAS number 954722-69-1, belongs to the class of tetrahydroisoquinoline derivatives. This compound exhibits a range of biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4S3, with a molecular weight of 462.6 g/mol. The compound features a thiophene ring and a tosyl group that contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4S3 |

| Molecular Weight | 462.6 g/mol |

| CAS Number | 954722-69-1 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The sulfonamide group enhances the electrophilicity of the compound, allowing it to interact with enzyme active sites effectively. This mechanism is particularly relevant in the context of aminopeptidase N/CD13 inhibition, which has implications for cancer therapy .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Several studies suggest that compounds similar to this sulfonamide exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : As an inhibitor of aminopeptidase N/CD13, this compound may play a role in cancer therapies targeting tumor microenvironments .

- Neurodegenerative Disorders : Its neuroprotective effects make it a candidate for treating diseases like Alzheimer's and Parkinson's by potentially mitigating neuronal degeneration .

Case Study 1: Anticancer Activity

A study involving tetrahydroisoquinoline derivatives demonstrated that modifications to the structure significantly increased antiproliferative activity against various cancer cell lines. The sulfonamide derivative exhibited enhanced efficacy compared to its parent compounds .

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of tetrahydroisoquinoline derivatives indicated significant reductions in cell death in models of oxidative stress. The incorporation of the thiophene and tosyl groups was found to be crucial for enhancing these protective effects against neurotoxic agents.

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide?

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

- Tosylation of the tetrahydroisoquinoline nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

- Sulfonamide coupling with 5-methylthiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or THF, catalyzed by triethylamine .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Critical parameters: Reaction temperature (0–25°C), exclusion of moisture, and monitoring by TLC/HPLC to avoid over-tosylation or sulfonylation side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and analytical methods:

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for tosyl and thiophene groups) and absence of unreacted intermediates .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~480–500) .

- X-ray crystallography : Employ SHELX-97 or SHELXL for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous sulfonamide-tetrahydroisoquinoline derivatives?

Contradictions may arise from assay conditions or structural nuances. Mitigation strategies include:

- Comparative dose-response assays : Test the compound alongside analogs (e.g., fluorophenyl or methyl-substituted derivatives) under standardized conditions (e.g., IC50 in enzyme inhibition assays) .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., methyl vs. chloro groups on thiophene) with activity trends .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase active site) .

Q. What crystallographic challenges are anticipated during X-ray analysis of this compound, and how can they be addressed?

Challenges include:

- Disorder in the tosyl group : Common due to rotational flexibility. Refinement strategies in SHELXL: Apply restraints/constraints to sulfonyl oxygen positions .

- Twinned crystals : Use the TWINABS module in SHELX for data scaling and integration .

- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DCM/methanol mixtures) .

Methodological Recommendations

- Crystallography : Use SHELX for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

- SAR Optimization : Systematically replace the methyl group with electron-withdrawing/donating groups (e.g., -CF3, -OMe) to probe electronic effects .

- Data Reproducibility : Document solvent polarity, temperature, and catalyst loadings in synthetic protocols to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.